molecular formula C17H18FN3O B2814851 7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile CAS No. 1359864-60-0

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

Cat. No. B2814851
CAS RN: 1359864-60-0
M. Wt: 299.349
InChI Key: OIZXWSRLCSXOAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of azepan-1-yl compounds can vary greatly depending on the specific compound . For example, the compound “azepan-1-ylacetic acid hydrochloride” has a molecular formula of C8H16ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl compounds can vary greatly. For example, “azepan-1-ylacetic acid hydrochloride” has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties .

Scientific Research Applications

Azepane Derivatives in Drug Discovery

Azepane and its derivatives demonstrate a variety of pharmacological properties due to their high degree of structural diversity, making them valuable for discovering new therapeutic agents. The development of azepane-containing analogs has been a focal point in medicinal chemistry due to their potential for creating less toxic, cost-effective, and highly active drugs. Currently, more than 20 azepane-based drugs have received FDA approval and are used to treat a range of diseases. This includes applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial therapies, among others. The structure-activity relationship (SAR) and molecular docking studies of these compounds underscore their promise in addressing numerous diseases, inspiring further design and development of azepane-based drugs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Synthetic Approaches and Biological Properties

The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine, azepanone, and azepane, have significant pharmacological and therapeutic implications. Various methodologies such as thermal, photochemical, and microwave irradiation have been employed to achieve ring expansion from five or six-membered compounds, leading to the synthesis of different derivatives. Despite considerable advances, the biological aspects of these heterocycles are not thoroughly explored, highlighting a substantial area for future research (Kaur, Garg, Malhi, & Sohal, 2021).

Mechanism of Action

The mechanism of action of azepan-1-yl compounds can vary greatly depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with azepan-1-yl compounds can vary greatly depending on the specific compound .

properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c1-20-11-12(10-19)17(22)13-8-14(18)16(9-15(13)20)21-6-4-2-3-5-7-21/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXWSRLCSXOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Azepan-1-yl)-6-fluoro-1-methyl-4-oxoquinoline-3-carbonitrile

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